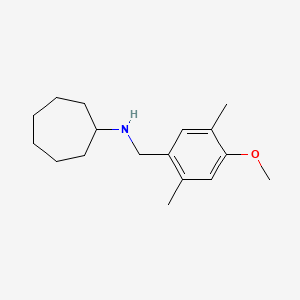
N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine” is a compound with the molecular formula C17H27NO . It contains a cycloheptanamine group, which is a seven-membered ring structure with an amine (-NH2) functional group. It also has a benzyl group (a benzene ring attached to a CH2 group) that is substituted with methoxy (-OCH3) and methyl (-CH3) groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the seven-membered cycloheptane ring, the benzene ring of the benzyl group, and the methoxy and methyl substituents on the benzene ring. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine” would be influenced by its functional groups. For example, as an amine, it would be expected to have basic properties. The presence of the aromatic ring and the methoxy group could influence its solubility, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Analytical Method Development
Research has focused on developing analytical methods for detecting related compounds. For instance, a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for detecting 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of N-benzyl phenethylamines, in serum and urine in cases of intoxication (Poklis et al., 2014).
Pharmacological and Toxicological Profiling
Research has also involved understanding the pharmacological and toxicological profiles of similar compounds. One study detailed the biochemical profile of Wy-45,030, a novel bicyclic compound related to N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine, demonstrating its neurochemical profile predictive of antidepressant activity (Muth et al., 1986).
Receptor Interaction Studies
Investigations into receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines have been conducted. These studies help in understanding the pharmacological properties of these compounds, including their potential hallucinogenic effects and interactions with serotonin receptors (Rickli et al., 2015).
Proteomic Analysis
Research involving proteomic analysis has been performed to understand the molecular alterations caused by similar compounds in human cerebral organoids. For example, a study explored the effects of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) on human cerebral organoids, offering insights into the molecular changes caused by such compounds (Dakić et al., 2017).
Metabolic Pathways and Metabolite Identification
Understanding the metabolic pathways and identifying metabolites of related compounds has been a significant area of research. For example, a study investigated the metabolism of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe, and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives, crucial for understanding their pharmacokinetics and toxicological profiles (Poklis et al., 2015).
Eigenschaften
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13-11-17(19-3)14(2)10-15(13)12-18-16-8-6-4-5-7-9-16/h10-11,16,18H,4-9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNLXFZLWXKKDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354502 |
Source


|
| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | |
CAS RN |
356092-26-7 |
Source


|
| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

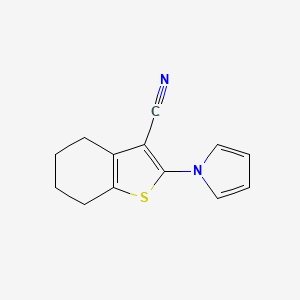
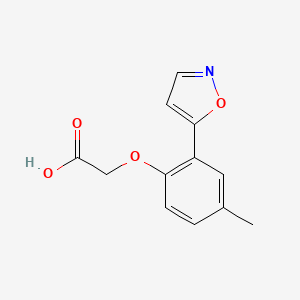
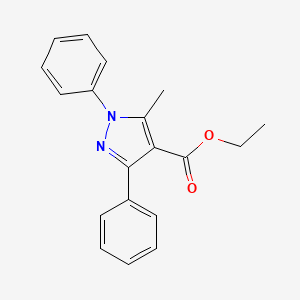
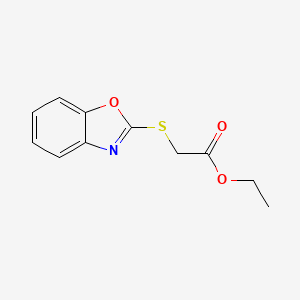
![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)
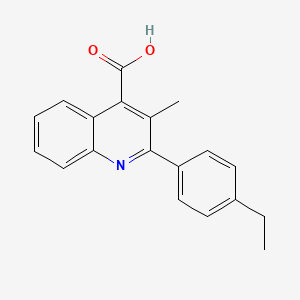
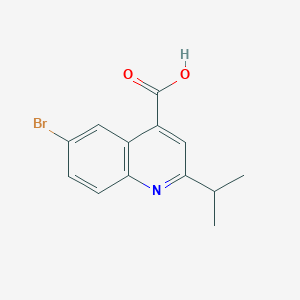

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)
![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)
![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)

